N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
The compound "N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is a derivative of the dihydropyrimidine class, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with variations in their substituents have been synthesized and studied for their potential biological applications, such as antimycotic and antimicrobial activities .
Synthesis Analysis
The synthesis of dihydropyrimidine derivatives typically involves the regioselective oxidative dehydrogenation of precursor compounds. For instance, the preparation of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate was achieved using cerium ammonium nitrate as an oxidizing agent . This method could potentially be adapted for the synthesis of "N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" by modifying the substituents on the pyrimidine ring accordingly.
Molecular Structure Analysis
The molecular structure of dihydropyrimidine derivatives is often characterized by single-crystal X-ray diffraction (SC-XRD). For example, a related compound, N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was found to crystallize in the monoclinic P21 space group, with specific unit cell parameters and dihedral angles indicating the conformation of the molecules within the crystal . Similar analysis techniques would be applicable to determine the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of dihydropyrimidine derivatives can be influenced by the presence of various functional groups. The antimicrobial activity of such compounds has been studied, showing that the introduction of different substituents can significantly affect their biological efficacy . The compound of interest, with its nitro and methoxyphenyl substituents, would likely exhibit unique reactivity patterns that could be explored through computational and experimental methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The intermolecular interactions, such as hydrogen bonding, play a significant role in stabilizing the molecular structure and can be analyzed using techniques like Hirshfeld surface analysis . The antimycotic investigations of similar compounds have shown that these properties can be tailored to enhance biological activity . The compound "N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" would likely have distinct physical and chemical properties that could be elucidated through similar studies.
Scientific Research Applications
Antidiabetic Potential
A series of derivatives, including the specified compound, were synthesized and evaluated for their antidiabetic activity. These compounds demonstrated significant in vitro antidiabetic activity as evidenced by their α-amylase inhibition assay results (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, G. Dubal, 2021).
Antiplatelet and Anticardiac Activity
The compound was also involved in the synthesis of ethyl-1-carbamoyl-4-(2 or 4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. These derivatives were found to have significant antiplatelet and moderate anticardiac activity (N. R. Chatterjee, D. Sharma, G. Jadhav, B. G. Chandak, 2010).
Antimicrobial and Anticancer Properties
Novel derivatives of pyrimidine clubbed with thiazolidinone, including the mentioned compound, were synthesized and shown to have both antimicrobial and anticancer properties. These compounds displayed promising results against various microbial strains and were effective against HeLa Cervical cancer cell Line (M. Verma, P. Verma, 2022).
Thermodynamic Properties
The thermodynamic properties of related esters of the compound were explored. Combustion energies and enthalpies of formation in both solid and gaseous states were calculated, contributing to the understanding of their physical properties (O. Klachko, V. Matiychuk, I. Sobechko, V. Serheyev, N. Tishchenko, 2020).
Synthesis Techniques
Various synthesis techniques, such as the use of sodium hydrogen sulfate as a catalyst for the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, were explored. This study highlights a non-toxic, cost-effective method for producing these compounds (V. L. Gein, T. M. Zamaraeva, M. Dmitriev, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-11-16(18(24)21-13-6-8-15(28-2)9-7-13)17(22-19(25)20-11)12-4-3-5-14(10-12)23(26)27/h3-10,17H,1-2H3,(H,21,24)(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIIKXSJXVPQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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